molecular formula C12H14O4 B13676292 Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate

Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate

Cat. No.: B13676292
M. Wt: 222.24 g/mol
InChI Key: UCKQNVAODWYVBD-UHFFFAOYSA-N
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Description

Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate is an organic compound with the molecular formula C12H14O4. It is a derivative of benzoic acid and is characterized by the presence of an allyl group, a hydroxyl group, and a methoxy group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate can be synthesized through several methods. One common method involves the alkylation of methyl 3-hydroxy-5-methoxybenzoate with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Another method involves the esterification of 2-allyl-3-hydroxy-5-methoxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is conducted under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient production with high yields. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides or aldehydes.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with proteins, affecting their structure and function. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate is unique due to the presence of the allyl group, which imparts distinct reactivity and potential bioactivity. This makes it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 2-Allyl-3-hydroxy-5-methoxybenzoate (CAS Number: 68787-64-4) is an organic compound recognized for its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and antioxidant properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H14O4C_{12}H_{14}O_{4} and a molecular weight of approximately 222.24 g/mol. The compound features:

  • Allyl group : Contributes to its reactivity.
  • Hydroxyl group : Involved in hydrogen bonding.
  • Methoxy group : Influences solubility and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily focusing on its antioxidant and antimicrobial properties.

Antioxidant Properties

Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. Studies have demonstrated that this compound can effectively scavenge free radicals, contributing to its potential use in therapeutic applications aimed at preventing oxidative damage in diseases such as cancer and cardiovascular disorders.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects against various pathogens. It has shown promising activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Reactive Oxygen Species (ROS) Scavenging : The hydroxyl and methoxy groups enhance the compound's ability to donate electrons, neutralizing ROS.
  • Cell Membrane Disruption : The allyl group may facilitate penetration into bacterial membranes, leading to cell lysis.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
Methyl 3-hydroxy-4-methoxybenzoateC10H12O4Lacks allyl group; primarily used for flavorings.
Methyl 5-allyl-2-hydroxy-3-methoxybenzoateC12H14O4Different substitution pattern affecting reactivity.
Methyl 2-(cyanomethyl)-3-methoxybenzoateC12H13NO4Contains a cyano group; distinct chemical properties.

Case Studies

  • Antioxidant Activity Study : A study published in Molecules demonstrated that this compound exhibited significant antioxidant activity in vitro when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals, suggesting its potential application in food preservation and health supplements .
  • Antimicrobial Efficacy Research : Another research article highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that it could serve as a natural preservative in food products.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 3-hydroxy-5-methoxy-2-prop-2-enylbenzoate

InChI

InChI=1S/C12H14O4/c1-4-5-9-10(12(14)16-3)6-8(15-2)7-11(9)13/h4,6-7,13H,1,5H2,2-3H3

InChI Key

UCKQNVAODWYVBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)O)CC=C)C(=O)OC

Origin of Product

United States

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